molecular formula C24H30B2ClFO4 B14899431 2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B14899431
M. Wt: 458.6 g/mol
InChI Key: UBQWBPURTKGSRL-UHFFFAOYSA-N
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Description

2,2’-(2-Chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organoboron compound. It is characterized by the presence of a biphenyl core substituted with chlorine and fluorine atoms, and two boronate ester groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the borylation of a biphenyl precursor. One common method is the reaction of 2-chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-throughput screening and optimization techniques ensures that the reaction conditions are optimal for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronate ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or DMF.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,2’-(2-Chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(2-Chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2-Chloro-2’-fluoro-[1,1’-biphenyl]-3,3’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain cross-coupling reactions, offering advantages in terms of reaction efficiency and product selectivity .

Properties

Molecular Formula

C24H30B2ClFO4

Molecular Weight

458.6 g/mol

IUPAC Name

2-[2-chloro-3-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C24H30B2ClFO4/c1-21(2)22(3,4)30-25(29-21)17-13-9-11-15(19(17)27)16-12-10-14-18(20(16)28)26-31-23(5,6)24(7,8)32-26/h9-14H,1-8H3

InChI Key

UBQWBPURTKGSRL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=CC=CC(=C3Cl)B4OC(C(O4)(C)C)(C)C)F

Origin of Product

United States

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